molecular formula C18H21NO4 B5349351 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid

3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid

Cat. No. B5349351
M. Wt: 315.4 g/mol
InChI Key: JVRBGDUNFXPFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid, also known as MNPA, is a chemical compound that is widely used in scientific research. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4), which plays an important role in regulating neuronal activity in the brain.

Mechanism of Action

3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid acts as an agonist of mGluR4 by binding to the receptor and activating downstream signaling pathways. The activation of mGluR4 leads to the inhibition of adenylyl cyclase and the activation of potassium channels, which results in the hyperpolarization of neurons and the inhibition of neurotransmitter release. This mechanism of action is thought to underlie the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the release of glutamate and other neurotransmitters, which can help to prevent neuronal damage and improve neuronal function. It has also been shown to increase the activity of antioxidant enzymes, which can help to protect neurons from oxidative stress. In addition, this compound has been shown to improve motor function and reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid in lab experiments is its potency and selectivity for mGluR4. This means that it can be used to study the function of this receptor without affecting other receptors in the brain. In addition, this compound is relatively stable and can be stored for long periods of time without losing its activity. However, one of the limitations of using this compound is its cost, which can be prohibitively expensive for some labs. In addition, this compound has a short half-life in vivo, which can make it difficult to study its effects over long periods of time.

Future Directions

There are many possible future directions for research on 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid and mGluR4. One area of interest is the development of new drugs that target mGluR4 for the treatment of neurological disorders. This compound could serve as a starting point for the development of new drugs that are more potent and selective than existing compounds. Another area of interest is the study of the role of mGluR4 in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is a need for more research on the long-term effects of this compound and other mGluR4 agonists on neuronal function and behavior.

Synthesis Methods

3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid can be synthesized by a multistep process starting from commercially available 2-naphthol. The first step involves the conversion of 2-naphthol to 6-methoxy-2-naphthol through a methylation reaction. The second step involves the reaction of 6-methoxy-2-naphthol with morpholine to form the corresponding morpholinyl derivative. The final step involves the reaction of the morpholinyl derivative with 3-bromopropionic acid to yield this compound.

Scientific Research Applications

3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid is widely used in scientific research to study the function of mGluR4 in the brain. mGluR4 is a G protein-coupled receptor that is predominantly expressed in the cerebellum, where it regulates the release of glutamate and other neurotransmitters. This compound is a potent and selective agonist of mGluR4, which means that it can activate this receptor without affecting other receptors in the brain. This makes this compound a useful tool for studying the role of mGluR4 in various neurological disorders, including Parkinson's disease, anxiety, and depression.

properties

IUPAC Name

3-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-22-16-5-4-13-10-15(3-2-14(13)11-16)17-12-19(8-9-23-17)7-6-18(20)21/h2-5,10-11,17H,6-9,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRBGDUNFXPFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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